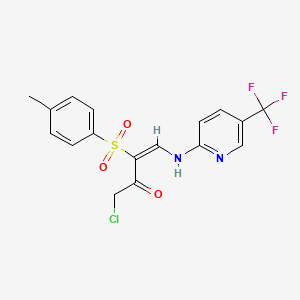

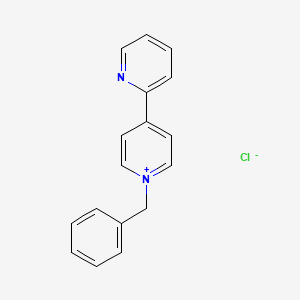

Ph-S-Pip(Boc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ph-S-Pip(Boc)-OH is a synthetic molecule that is used in a variety of applications, ranging from laboratory experiments to industrial processes. It is a versatile, highly reactive molecule that can be used to synthesize a variety of different compounds. It is a key component in the synthesis of peptides, proteins, and other important molecules.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for Ph-S-Pip(Boc)-OH involves the protection of the amine group in piperidine, followed by the reaction of the protected piperidine with phenylsulfanyl chloride to form the desired product.

Starting Materials

Piperidine, Boc2O, PhSH, NaHCO3, CH2Cl2, Et3N, NaOH

Reaction

Protect the amine group in piperidine by reacting it with Boc2O in the presence of Et3N and CH2Cl2., Add NaHCO3 to the reaction mixture to neutralize the acid formed during the reaction., Extract the protected piperidine with CH2Cl2 and dry over Na2SO4., React the protected piperidine with PhSH in the presence of Et3N and CH2Cl2 to form the desired product., Add NaOH to the reaction mixture to neutralize the acid formed during the reaction., Extract the product with CH2Cl2 and dry over Na2SO4.

Mecanismo De Acción

The mechanism of action of Ph-S-Pip(Boc)-OH is based on the formation of a phosphonium salt from a phosphonium halide and a base such as triethylamine. This salt is then reacted with an alcohol to form the desired product. The reaction is typically carried out in aqueous solution at room temperature.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Ph-S-Pip(Boc)-OH are not yet fully understood. However, it is known to be a highly reactive molecule that can interact with other molecules to form new compounds. It is also known to be involved in the synthesis of peptides, proteins, and other important molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of Ph-S-Pip(Boc)-OH is its versatility. It can be used in a variety of laboratory experiments and can be used to synthesize a variety of different compounds. Its reactivity also makes it ideal for rapid synthesis. However, its reactivity can also be a limitation in certain experiments, as it can lead to the formation of unwanted side products.

Direcciones Futuras

The future of Ph-S-Pip(Boc)-OH is bright. There are a number of potential applications for this molecule, including the synthesis of peptides, proteins, and other important molecules. In addition, it could be used in the synthesis of pharmaceuticals and other biologically active compounds. It could also be used as a catalyst in organic synthesis, and as a reagent in the synthesis of polymers and dendrimers. Finally, it could be used in the development of new materials for industrial applications.

Aplicaciones Científicas De Investigación

Ph-S-Pip(Boc)-OH is a versatile molecule that is used in a variety of scientific research applications. It is commonly used in the synthesis of peptides, proteins, and other important molecules. It is also used in the synthesis of organic compounds such as polymers and dendrimers. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)23-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDQIRTWQMYIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ph-S-Pip(Boc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)